![molecular formula C18H22N4OS B11268641 3-[4-(Pyrrolidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine](/img/structure/B11268641.png)
3-[4-(Pyrrolidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Pyrrolidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine is a complex organic compound that features a pyridazine ring substituted with pyrrolidine, piperidine, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyrrolidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the pyrrolidine, piperidine, and thiophene substituents through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents like dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyrrolidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The piperidine and pyrrolidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(Pyrrolidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their bioactivity and use in drug design.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Thiophene derivatives: Known for their electronic properties and use in materials science.
Properties
Molecular Formula |
C18H22N4OS |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C18H22N4OS/c23-18(22-9-1-2-10-22)14-7-11-21(12-8-14)17-6-5-15(19-20-17)16-4-3-13-24-16/h3-6,13-14H,1-2,7-12H2 |
InChI Key |
RJPBKMJBNSFGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11268560.png)
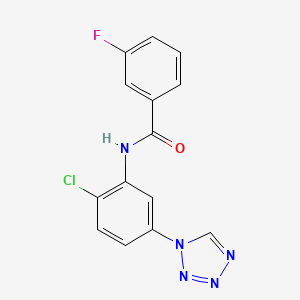
![7-(indoline-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B11268571.png)

![3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate](/img/structure/B11268596.png)
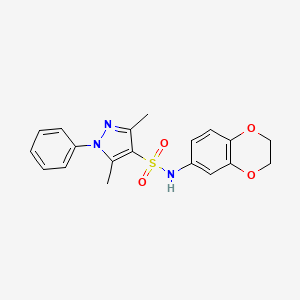
![3-(1,3-benzodioxol-5-yl)-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11268602.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide](/img/structure/B11268604.png)
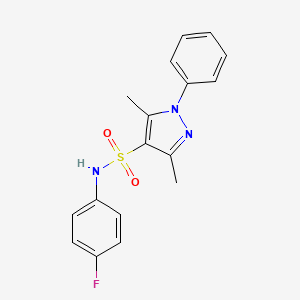
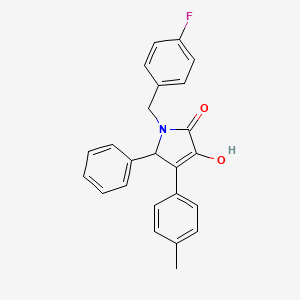
![1-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one](/img/structure/B11268624.png)
![3-(3-fluorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11268627.png)
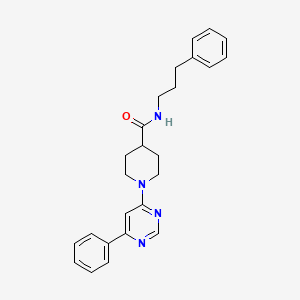
![3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11268647.png)
